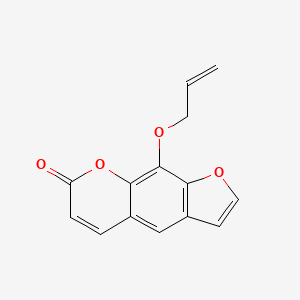
8-Allyloxypsoralen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound has gained attention due to its pharmacological properties, including its ability to inhibit the cytochrome P450 enzyme CYP3A4 .
- CYP3A4 plays a crucial role in drug metabolism, affecting the clearance and efficacy of various medications.
8-Allyloxypsoralen: is a furanocoumarin compound derived from grapefruit. It belongs to the phenylpropanoid and coumarin structural classes.
Preparation Methods
Synthetic Routes: The synthesis of 8-Allyloxypsoralen involves several steps. One common approach is the condensation of psoralen (5,7-dihydroxycoumarin) with allyl bromide or allyl chloride.
Reaction Conditions: The reaction typically occurs under basic conditions, and the product is isolated and purified.
Industrial Production:
Chemical Reactions Analysis
Reactivity: 8-Allyloxypsoralen undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but modifications to the furan ring or allyl group are common.
Scientific Research Applications
Dermatological Applications
Psoriasis Treatment
One of the primary applications of 8-Allyloxypsoralen is in the treatment of psoriasis, a chronic inflammatory skin condition. This compound is often used in conjunction with ultraviolet A (UVA) light therapy, known as PUVA (Psoralen + UVA). The mechanism involves the activation of the psoralen by UVA light, leading to DNA cross-linking and subsequent apoptosis of hyperproliferative keratinocytes. Clinical studies have demonstrated that PUVA therapy significantly reduces psoriatic plaques and improves overall skin condition .
Mechanism of Action
The effectiveness of this compound in treating psoriasis is attributed to its ability to penetrate the skin rapidly, enhancing the efficacy of UVA treatment. Research indicates that topical administration results in higher concentrations of the drug in the epidermis compared to oral intake, thereby optimizing therapeutic outcomes .
Phototherapy and Skin Disorders
Efficacy in Other Skin Conditions
Beyond psoriasis, this compound has been investigated for its potential benefits in other skin disorders such as mycosis fungoides (a type of cutaneous T-cell lymphoma) and vitiligo. Studies have shown promising results where patients experienced significant improvements after undergoing PUVA therapy with this compound .
Safety Profile
While effective, the use of this compound is not without risks. Long-term exposure to PUVA therapy has been associated with an increased risk of skin cancers, particularly non-melanocytic types. Epidemiological studies have reported a correlation between PUVA treatment and elevated incidence rates of squamous cell carcinoma among treated patients . Therefore, careful monitoring and consideration of patient history are essential when prescribing this treatment.
Biochemical Research Applications
Cellular Mechanisms
In addition to its clinical applications, this compound serves as a valuable tool in biochemical research. Its ability to induce DNA damage through cross-linking makes it useful for studying cellular responses to genotoxic stress. Researchers utilize this compound to investigate mechanisms of DNA repair and mutagenesis in various cell lines .
Potential in Cancer Research
The compound's role in inducing apoptosis through DNA cross-linking positions it as a candidate for further exploration in cancer therapeutics. By understanding how this compound interacts with cellular pathways involved in tumorigenesis, scientists can develop novel strategies for cancer treatment .
Comparative Data Table
Case Studies
-
Case Study 1: Psoriasis Management
A randomized double-blind study involving patients with moderate to severe psoriasis showed that those treated with PUVA therapy using this compound experienced greater improvement compared to those receiving placebo treatments. The study highlighted a reduction in scaling and erythema scores over time, indicating effective management of symptoms . -
Case Study 2: Mycosis Fungoides Treatment
In a clinical trial focusing on mycosis fungoides, patients treated with PUVA therapy incorporating this compound exhibited significant regression of skin lesions after several sessions. Follow-up assessments indicated sustained remission in some cases, underscoring the compound's therapeutic potential beyond psoriasis .
Mechanism of Action
CYP3A4 Inhibition: 8-Allyloxypsoralen inhibits CYP3A4, affecting drug metabolism.
Molecular Targets: It binds to the active site of CYP3A4, altering its enzymatic activity.
Pathways Involved: The inhibition impacts the metabolism of various drugs, potentially leading to altered drug levels.
Comparison with Similar Compounds
Uniqueness: 8-Allyloxypsoralen’s allyl group distinguishes it from other furanocoumarins.
Similar Compounds: Other furanocoumarins include psoralen, angelicin, and bergapten.
Properties
CAS No. |
62188-89-0 |
|---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
9-prop-2-enoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H10O4/c1-2-6-16-14-12-10(5-7-17-12)8-9-3-4-11(15)18-13(9)14/h2-5,7-8H,1,6H2 |
InChI Key |
NSKDBUBAOLSDRF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















